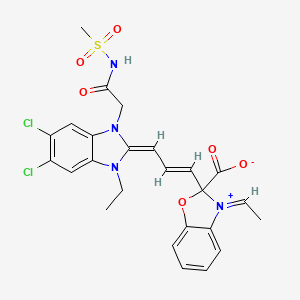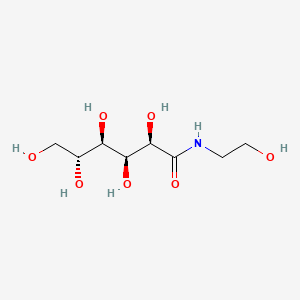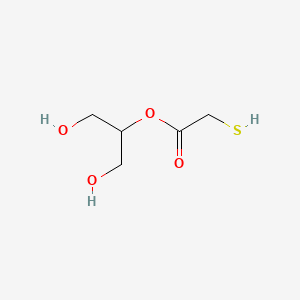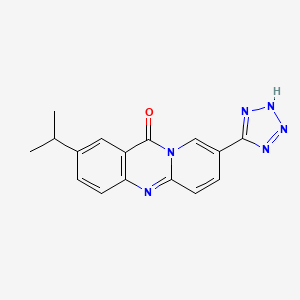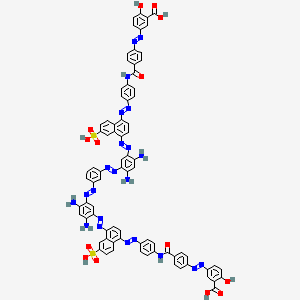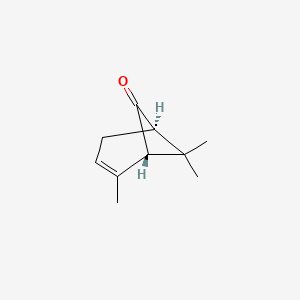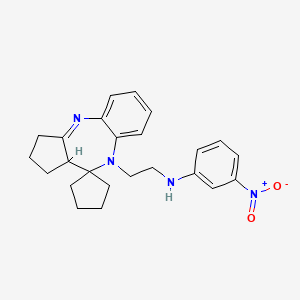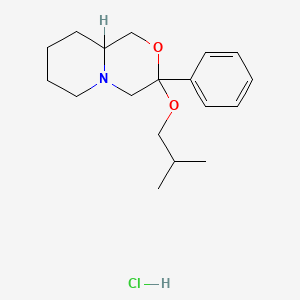
Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate involves multiple steps, starting with the diazotization of 6-amino-1-hydroxy-3-sulphonato-2-naphthyl. This intermediate is then coupled with 1-hydroxy-3-sulphonato-2-naphthyl to form an azo compound. The process is repeated to introduce additional azo groups, ultimately leading to the formation of the final compound. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, precise temperature control, and continuous monitoring are essential to maintain the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may lead to the formation of quinones, while reduction typically results in the formation of aromatic amines.
Applications De Recherche Scientifique
Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes.
Mécanisme D'action
The mechanism of action of Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate involves its ability to form stable complexes with various substrates. The azo groups in the compound can interact with different molecular targets, leading to changes in their properties. These interactions are often mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)benzoate
- Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)phthalate
Uniqueness
Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
6473-15-0 |
|---|---|
Formule moléculaire |
C37H22N7Na3O11S2 |
Poids moléculaire |
873.7 g/mol |
Nom IUPAC |
trisodium;5-[[4-[[7-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalen-1-yl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C37H25N7O11S2.3Na/c38-20-6-9-23-19(13-20)15-32(57(53,54)55)33(35(23)46)43-40-21-7-5-18-14-31(56(50,51)52)34(36(47)26(18)16-21)44-42-29-11-10-28(24-3-1-2-4-25(24)29)41-39-22-8-12-30(45)27(17-22)37(48)49;;;/h1-17,45-47H,38H2,(H,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 |
Clé InChI |
JVCDGUBEFXLBRU-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C6C=C(C=CC6=C5O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC(=C(C=C7)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


